8-FLUORO-6-NITRO-3,4-DIHYDROQUINOLIN-2(1H)-ONE
Overview
Description
8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the class of tetrahydroquinolines It is characterized by the presence of a fluorine atom at the 8th position and a nitro group at the 6th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves the nitration of 8-fluoro-3,4-dihydroquinolin-2(1H)-one. One common method involves dissolving 8-fluoro-3,4-dihydroquinolin-2(1H)-one in sulfuric acid, cooling the solution to -5°C, and then adding nitric acid as a 1:1 solution in water. The reaction mixture is stirred at -5°C for 20 minutes, followed by quenching with ice to precipitate the product. The product is then collected by filtration, dissolved in dichloromethane, dried, filtered, and concentrated. Chromatography on silica gel using 0-10% ethyl acetate in dichloromethane as the eluent yields the desired compound with a high yield of 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 8-fluoro-6-amino-3,4-dihydroquinolin-2(1H)-one.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 8-fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with DNA replication in cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-3,4-dihydroquinolin-2(1H)-one: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
Uniqueness
8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the fluorine and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDCPFWXDBCUKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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